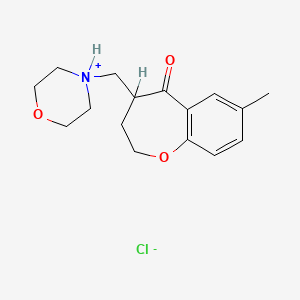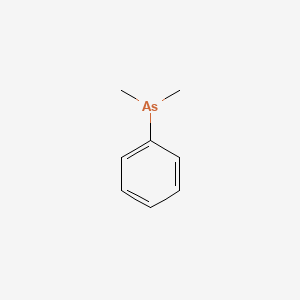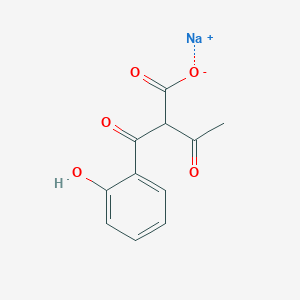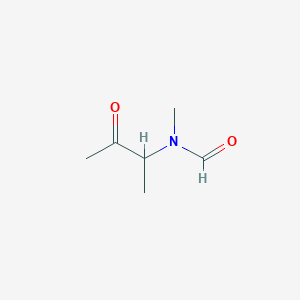
N-methyl-N-(3-oxobutan-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-oxobutan-2-yl)formamide is an organic compound with the molecular formula C6H11NO2. It is a secondary amide and is known for its applications in various fields of chemistry and industry. The compound is characterized by the presence of a formamide group attached to a methyl group and a 3-oxobutan-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-(3-oxobutan-2-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybutan-2-one with mesitylamine in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction is carried out in toluene under reflux conditions, and the water generated is collected using a Dean-Stark trap. The resulting product, 3-(mesitylamino)butan-2-one, is then reacted with acetic formic anhydride in anhydrous tetrahydrofuran to yield N-mesityl-N-(3-oxobutan-2-yl)formamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(3-oxobutan-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(3-oxobutan-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-N-(3-oxobutan-2-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylformamide: A simpler formamide with similar chemical properties but different applications.
N-methyl-N-phenylformamide: Another secondary amide with distinct chemical behavior and uses.
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA): A synthetic cannabinoid with different biological activities.
Uniqueness
N-methyl-N-(3-oxobutan-2-yl)formamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of a formamide group with a 3-oxobutan-2-yl group provides distinct reactivity and versatility in synthesis and research.
Eigenschaften
CAS-Nummer |
76467-27-1 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N-methyl-N-(3-oxobutan-2-yl)formamide |
InChI |
InChI=1S/C6H11NO2/c1-5(6(2)9)7(3)4-8/h4-5H,1-3H3 |
InChI-Schlüssel |
YOEMMKGZNSHKLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)N(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


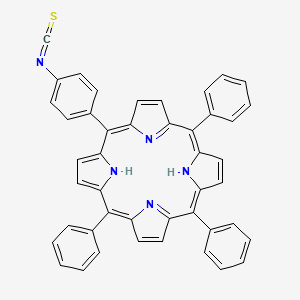
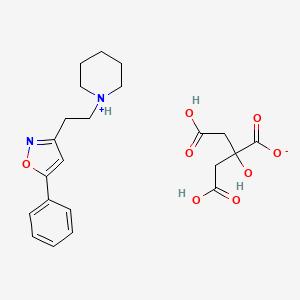
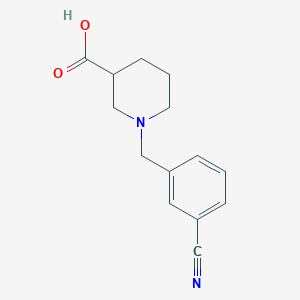

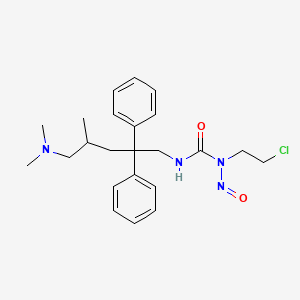

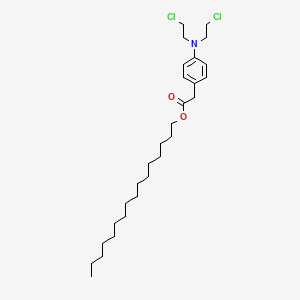
![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
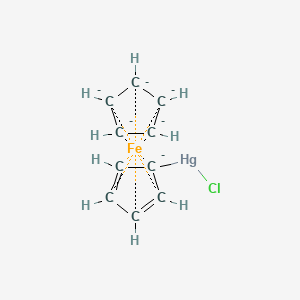
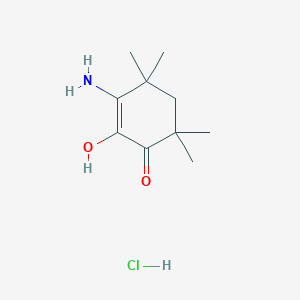
![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)
